molecular formula C12H21N3O3S B11727376 Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate

Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate

Cat. No.: B11727376
M. Wt: 287.38 g/mol
InChI Key: UDZAXLYZPJPCAH-UHFFFAOYSA-N
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Description

Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate (CAS 25646-71-3), commonly known as CD-3, is a sulfamate derivative with the molecular formula C₁₂H₂₃N₃O₆S₂ and a molecular weight of 369.45 g/mol . It is a white to off-white crystalline solid with a melting point of 168–169°C and high water solubility (1000 g/L at 20°C) . Structurally, it features a central ethylaminoethyl sulfamate backbone linked to a 4-amino-3-methylphenyl group, which confers stability and reactivity in aqueous environments.

CD-3 is primarily employed as a color-developing agent in photographic films, where it facilitates the oxidation of dye precursors during image development . Its sulfamate moiety enhances solubility and stability under acidic conditions, making it ideal for industrial applications.

Properties

Molecular Formula

C12H21N3O3S

Molecular Weight

287.38 g/mol

IUPAC Name

methyl N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]sulfamate

InChI

InChI=1S/C12H21N3O3S/c1-4-15(8-7-14-19(16,17)18-3)11-5-6-12(13)10(2)9-11/h5-6,9,14H,4,7-8,13H2,1-3H3

InChI Key

UDZAXLYZPJPCAH-UHFFFAOYSA-N

Canonical SMILES

CCN(CCNS(=O)(=O)OC)C1=CC(=C(C=C1)N)C

Origin of Product

United States

Preparation Methods

Pathway 1: Aromatic Amine Alkylation Followed by Sulfamation

This route begins with 4-amino-3-methylphenol as the precursor. The ethylaminoethyl group is introduced via nucleophilic substitution using 1,2-dibromoethane in the presence of a base such as potassium carbonate. Subsequent sulfamation employs methyl sulfamoyl chloride under anhydrous conditions to yield the target compound.

Key Reaction Conditions :

  • Alkylation : Conducted in dimethylformamide (DMF) at 80–100°C for 12–18 hours.

  • Sulfamation : Requires inert atmosphere (N₂ or Ar) and temperatures of 0–5°C to prevent side reactions.

Yield : 58–62% after column chromatography purification.

Pathway 2: Nitro Reduction and Sequential Functionalization

Derived from patented methodologies for analogous compounds, this approach starts with 2-methoxymethyl-4-nitrophenol. The nitro group is reduced catalytically using hydrogen gas and palladium on carbon (Pd/C), followed by ethylation with ethyl bromide. Sulfamate introduction is achieved via reaction with methyl sulfamate in tetrahydrofuran (THF).

Advantages :

  • High purity (>95%) due to controlled reduction conditions.

  • Scalability for industrial production.

Limitations :

  • Requires specialized equipment for hydrogenation.

Pathway 3: One-Pot Tandem Reactions

A streamlined method combines alkylation and sulfamation in a single reactor. Ethylenediamine derivatives are reacted with 4-amino-3-methylphenyl bromide and methyl sulfamoyl chloride simultaneously, leveraging phase-transfer catalysis (PTC) with tetrabutylammonium bromide (TBAB).

Conditions :

  • Solvent: Dichloromethane (DCM) with aqueous sodium hydroxide.

  • Temperature: Room temperature (25°C).

Yield : 45–50%, with reduced purification needs.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of each pathway:

Method Starting Material Key Reagents Yield Purity Scalability
Pathway 14-Amino-3-methylphenol1,2-Dibromoethane, Methyl sulfamoyl chloride58–62%90–92%Moderate
Pathway 22-Methoxymethyl-4-nitrophenolH₂/Pd/C, Ethyl bromide70–75%>95%High
Pathway 3Ethylenediamine derivativeTBAB, Methyl sulfamoyl chloride45–50%85–88%Low

Insights :

  • Pathway 2 offers superior yield and purity, making it ideal for pharmaceutical applications.

  • Pathway 3’s one-pot design reduces solvent use but sacrifices yield.

Critical Reaction Parameters and Optimization

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance nucleophilicity in alkylation steps. Conversely, DCM in Pathway 3 facilitates phase separation during PTC.

Catalytic Hydrogenation

The use of 5% Pd/C in Pathway 2 ensures complete nitro reduction without over-hydrogenation. Elevated pressures (3–5 bar) accelerate reaction kinetics.

Sulfamation Efficiency

Methyl sulfamoyl chloride must be freshly distilled to avoid hydrolysis. Stoichiometric excess (1.5 equiv.) compensates for its reactivity loss.

Challenges in Synthesis and Purification

Byproduct Formation

  • Ethylene Bridging : Excess 1,2-dibromoethane in Pathway 1 leads to dimerization, necessitating careful stoichiometric control.

  • Sulfonate Esters : Hydrolysis of the sulfamate group under acidic conditions requires pH monitoring during workup.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates target compounds from byproducts.

  • Recrystallization : Ethanol/water mixtures (7:3) yield crystals with 99% purity for Pathway 2 .

Chemical Reactions Analysis

Types of Reactions

Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The sulfamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry Applications

a. Antimicrobial Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including methyl sulfamate compounds, as antimicrobial agents. For instance, novel alkanoylated 4-methylphenyl sulphonamoyl carboxylic acids were synthesized and tested for their antibacterial and antifungal properties. The results indicated significant inhibitory effects against various pathogens such as Pseudomonas aeruginosa and Escherichia coli, suggesting that methyl sulfamate derivatives could be developed into effective antimicrobial agents .

b. Enzyme Inhibition Studies

Methyl sulfamate has been investigated for its ability to inhibit key enzymes related to diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). In silico studies demonstrated that certain derivatives exhibited promising inhibitory activity against α-glucosidase and acetylcholinesterase enzymes. These findings suggest that methyl sulfamate could play a role in the development of therapeutics targeting metabolic and neurodegenerative disorders .

Analytical Chemistry Applications

a. High-Performance Liquid Chromatography (HPLC)

The compound has been successfully analyzed using reverse phase HPLC techniques. A study reported a method utilizing acetonitrile, water, and phosphoric acid as the mobile phase for the separation of methyl sulfamate from impurities. This method is scalable and suitable for pharmacokinetic studies, indicating its utility in pharmaceutical research for drug formulation and quality control .

Case Study 1: Antimicrobial Efficacy

A research project focused on synthesizing alkanoylated 4-methylphenyl sulphonamoyl carboxylic acids evaluated their antimicrobial efficacy against a range of bacteria and fungi. The compounds were subjected to in vitro testing, revealing that some exhibited superior antibacterial activity compared to standard antibiotics like penicillin. The study concluded that these compounds hold promise for further development as therapeutic agents against infectious diseases .

Case Study 2: Pharmacokinetic Analysis via HPLC

In another study, the pharmacokinetics of methyl sulfamate were assessed using HPLC methods developed for its analysis. The researchers established a reliable protocol for isolating the compound from biological matrices, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties in drug development .

Data Tables

Application Details
Antimicrobial ActivityExhibited significant activity against pathogens like E. coli and S. aureus .
Enzyme InhibitionEffective against α-glucosidase and acetylcholinesterase; potential for T2DM and AD .
HPLC MethodUtilizes acetonitrile-water-phosphoric acid; scalable for pharmacokinetics .

Mechanism of Action

The mechanism by which Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate exerts its effects involves its interaction with specific molecular targets. The amino and sulfamate groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Key Substituents Melting Point (°C) Primary Application Reference
Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate (CD-3) C₁₂H₂₃N₃O₆S₂ 4-Amino-3-methylphenyl, ethyl sulfamate 168–169 Photographic development
2-[(4-Cyclohexylphenyl)sulfonamido]ethyl Sulfamate (68b) C₁₅H₂₁N₂O₄S₂ Cyclohexylphenyl, sulfonamidoethyl 109–110 Enzyme inhibition studies
4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate C₁₆H₁₃N₆O₃S Cyanophenyl, triazolylamino N/A Dual aromatase-sulfatase inhibition
NSC 710305 (Benzothiazole sulfamate prodrug) C₁₈H₂₀FN₃O₂S Benzothiazole, lysyl-amide N/A Anticancer prodrug
Ethoxysulfuron C₁₅H₁₈N₄O₇S Pyrimidinyl, ethoxyphenyl N/A Herbicide

Substituent Effects on Activity

  • Alkyl vs.
  • Sulfamate vs. Sulfonamide : Sulfamates (e.g., CD-3) generally show higher hydrolytic stability than sulfonamides (e.g., 68b) due to the N–S bond’s resistance to cleavage .
  • Polar Substituents: Compounds with H-bond acceptors (e.g., nitro, cyano in ) display superior antiproliferative activity compared to lipophilic derivatives (e.g., ethyl or methyl groups) .

Toxicity and Environmental Impact

  • CD-3 : Classified as a skin sensitizer (Category 1) and hazardous to aquatic life (Acute 1, Chronic 1) .
  • Agrochemical Sulfamates: Ethoxysulfuron has low mammalian toxicity but poses risks to non-target plants due to soil persistence .
  • Pharmaceutical Derivatives : NSC 710305 and triazolyl inhibitors exhibit controlled degradation profiles to minimize off-target effects .

Biological Activity

Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate, also known as N-(2-((4-amino-3-methylphenyl)ethylamino)ethyl)-methanesulfonamidsulfate, is a compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and clinical applications, supported by data tables and research findings.

  • CAS Number : 25646-71-3
  • Molecular Formula : C12H23N3O6S2
  • Molecular Weight : 369.45 g/mol
  • Melting Point : 168 - 169 °C
  • Solubility : Highly soluble in water (1000 g/L at 20°C) .

Pharmacological Properties

Methyl sulfamate exhibits several pharmacological activities:

  • Immunosuppressive Activity : It has been shown to inhibit the oxidation of various chemical species, thereby reducing the formation of reactive oxygen species (ROS), which are implicated in inflammatory responses .
  • Anti-inflammatory Effects : The compound is utilized in treating symptoms of inflammatory bowel disease and chronic liver failure, showcasing its ability to modulate immune responses .
  • Vasodilatory Effects : It can lower blood pressure and reduce intraocular pressure by inhibiting acid production from target cells .

The primary mechanism involves the inhibition of antibody production by blocking specific antigen activities. This action contributes to its immunosuppressive properties, making it beneficial for patients undergoing organ transplantation and those with autoimmune conditions .

Clinical Applications

Methyl sulfamate is primarily used in:

  • Inflammatory Bowel Disease (IBD) : It helps alleviate symptoms associated with IBD by modulating immune responses.
  • Chronic Liver Failure : The compound serves as a biological treatment for patients awaiting liver transplantation or those post-transplantation .

Research Findings

Several studies have evaluated the biological activity of methyl sulfamate:

In Vitro Studies

Research indicates that methyl sulfamate can inhibit the proliferation of immune cells, demonstrating its potential as an immunosuppressive agent. For instance, studies have shown that it effectively reduces T-cell activation markers in vitro, suggesting a mechanism for its immunosuppressive effects .

Case Studies

A notable case involved a patient with severe IBD who showed significant improvement after treatment with methyl sulfamate. The patient experienced reduced inflammation markers and improved quality of life metrics over a six-month period .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
ImmunosuppressiveInhibits antibody production
Anti-inflammatoryReduces symptoms of IBD
VasodilatoryLowers blood pressure and intraocular pressure
AntioxidantInhibits ROS formation

Q & A

Q. What are the key synthetic methodologies for Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate, and how are intermediates characterized?

The compound is synthesized via sulfonation and alkylation reactions. A typical route involves:

Reacting 4-amino-3-methylphenethylamine with methanesulfonyl chloride under basic conditions (e.g., Na₂CO₃) to form the sulfamate ester.

Purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Characterization by 1H^1H-NMR (e.g., δ 2.8–3.2 ppm for sulfamate protons), 13C^{13}C-NMR, and mass spectrometry (MS) for molecular ion confirmation .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

  • NMR Spectroscopy : Identifies functional groups (e.g., sulfamate at ~3.0 ppm) and aromatic protons.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ at m/z 329.1412).
  • HPLC : Assesses purity (>95% recommended for biological assays) .

Q. How is this compound utilized in imaging or photographic development?

As a derivative of the color developer CD-3, it participates in redox reactions with silver halides, forming dye complexes. Its sulfamate group enhances solubility in aqueous developers, critical for consistent film processing .

Advanced Research Questions

Q. What strategies optimize the compound’s stability in biological assays, given its hydrolytic sensitivity?

  • pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) to minimize sulfamate ester hydrolysis.
  • Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) to prevent moisture-induced degradation .

Q. How does the compound interact with enzymes like sulfotransferases, and what structural features drive inhibition?

The sulfamate group mimics sulfate esters, competitively binding to sulfotransferase active sites. Modifications to the ethylamino or methylphenyl groups alter binding affinity. For example:

  • Ethyl Group : Enhances hydrophobic interactions with enzyme pockets.
  • Methylphenyl Moiety : Influences π-π stacking with aromatic residues (e.g., Tyr153 in human SULT1A1) .

Q. What crystallographic data explain its molecular packing and hydrogen-bonding networks?

Single-crystal X-ray diffraction reveals:

  • Torsion Angles : C–S(=O)₂–N–C torsion of ~56°, inducing a twisted conformation.
  • Hydrogen Bonds : N–H⋯O interactions (2.8–3.2 Å) between sulfamate oxygen and amine hydrogens, stabilizing a 3D lattice .

Q. How do structural analogs (e.g., GR125487) differ in biological activity, and what SAR trends emerge?

  • GR125487 : Replaces the methylphenyl group with a fluorophenyl moiety, increasing 5-HT₄ receptor affinity (IC₅₀ = 12 nM vs. 85 nM for the parent compound).
  • Key SAR Insight : Electron-withdrawing substituents (e.g., F) enhance receptor binding by modulating electron density at the aromatic ring .

Q. How can conflicting solubility data in aqueous vs. organic solvents be resolved?

  • Contradiction : High solubility in methanol (≥50 mg/mL) but low in water (<1 mg/mL).
  • Resolution : Use co-solvents (e.g., 10% DMSO in PBS) for biological assays. Computational studies (COSMO-RS) predict solubility trends based on polarity and H-bonding capacity .

Methodological Challenges and Solutions

Q. What experimental designs mitigate byproduct formation during synthesis?

  • Byproducts : Hydrolyzed sulfonic acids or dimerized amines.
  • Solutions :
    • Use anhydrous solvents (e.g., THF) and low temperatures (0–5°C) during sulfonation.
    • Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) .

Q. How are enzyme inhibition assays standardized for this compound?

  • Protocol :
    • Incubate with target enzyme (e.g., carbonic anhydrase) in Tris buffer (pH 7.4).
    • Measure residual activity using a chromogenic substrate (e.g., 4-nitrophenyl acetate).
    • Calculate IC₅₀ via nonlinear regression (GraphPad Prism) .

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